{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
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Overview
Description
{1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, often in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction. The final product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Ligand Design: The triazole framework is used in the design of ligands for coordination chemistry.
Catalysis: Triazole derivatives are employed as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: Triazole compounds have been studied for their ability to inhibit enzymes such as carbonic anhydrase.
Antimicrobial Activity: These compounds exhibit antimicrobial properties and are being explored as potential antibacterial and antifungal agents.
Medicine:
Drug Development: Triazole derivatives are being investigated for their potential as therapeutic agents in the treatment of diseases such as cancer, diabetes, and infections.
Industry:
Mechanism of Action
The mechanism of action of {1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, which are crucial for its biological activity . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a fused benzene ring.
Uniqueness:
Structural Features: The presence of the 2-methylphenyl group in {1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride imparts unique steric and electronic properties.
Biological Activity: This compound may exhibit distinct biological activities compared to other triazole derivatives due to its specific substituents.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-9-4-2-3-5-10(9)7-15-8-11(6-12)13-14-15;/h2-5,8H,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDHUGBVHXAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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